

An In-depth Technical Guide to the Discovery and Synthesis of Uranium-230

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Uranium-230*

Cat. No.: *B1210259*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium-230 (^{230}U) is a short-lived, artificially produced radioisotope of uranium that has garnered significant interest in the scientific community, particularly for its potential applications in targeted alpha therapy (TAT) for cancer treatment. This technical guide provides a comprehensive overview of the discovery and synthesis history of **Uranium-230**, detailing the key experiments, production methodologies, and purification protocols. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using logical diagrams.

Discovery of Uranium-230

Uranium-230 was first discovered in 1948.^[1] This discovery was part of the broader post-World War II era of extensive research into radionuclides and their properties, spurred by the advancements in nuclear physics and technology during the Manhattan Project. While the specific publication detailing the initial discovery is not readily available in broad searches, the year is consistently cited in nuclear data compilations. The discovery of new isotopes during this period, including those of uranium, was often a result of irradiating heavy element targets in nuclear reactors or with particle accelerators and subsequently identifying the new radioactive species through their unique decay characteristics.

Properties of Uranium-230 and its Precursor

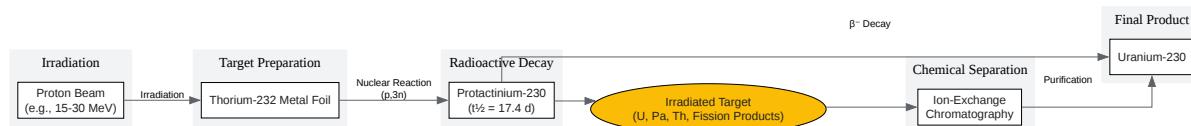
A thorough understanding of the nuclear properties of **Uranium-230** and its primary precursor, Protactinium-230 (^{230}Pa), is essential for its production and application.

Property	Uranium-230 (^{230}U)	Protactinium-230 (^{230}Pa)
Half-life	20.23 ± 0.02 days [1]	17.4 ± 0.5 days [1] [2] [3] [4] [5]
Decay Mode	Alpha (α)	Beta-minus (β^-) and Electron Capture (EC) [2] [3]
Primary Decay Product	Thorium-226 (^{226}Th) [1]	Uranium-230 (^{230}U) and Thorium-230 (^{230}Th) [2] [3]
Atomic Number (Z)	92 [1]	91
Mass Number (A)	230 [1]	230
Neutrons (N)	138 [1]	139

Synthesis of Uranium-230

Uranium-230 is not a naturally occurring isotope and must be synthesized artificially. The primary production routes involve the irradiation of thorium or protactinium targets.

Production via Thorium-232 Irradiation


The most common and practical method for producing **Uranium-230** is through the proton or deuteron irradiation of naturally abundant Thorium-232 (^{232}Th). This process first yields Protactinium-230, which subsequently decays to **Uranium-230**.

The key nuclear reactions are:

- $^{232}\text{Th}(\text{p},3\text{n})^{230}\text{Pa} \rightarrow {}^{230}\text{U}$ [\[1\]](#)
- $^{232}\text{Th}(\text{d},4\text{n})^{230}\text{Pa} \rightarrow {}^{230}\text{U}$ [\[1\]](#)

The production of ^{230}Pa from proton irradiation of ^{232}Th has been a significant area of research, with studies focusing on optimizing the proton energy to maximize the yield.

Experimental Workflow: Production of ^{230}U from ^{232}Th

[Click to download full resolution via product page](#)

Caption: Workflow for the production of **Uranium-230** from a Thorium-232 target.

Production via Protactinium-231 Irradiation

An alternative, more direct method for producing **Uranium-230** involves the irradiation of Protactinium-231 (^{231}Pa), which is a long-lived, naturally occurring isotope.

The primary nuclear reactions in this route are:

- $^{231}\text{Pa}(\text{p},2\text{n})^{230}\text{U}$
- $^{231}\text{Pa}(\text{d},3\text{n})^{230}\text{U}$
- $^{231}\text{Pa}(\gamma,\text{n})^{230}\text{Pa} \rightarrow {}^{230}\text{U}$ [6]

While these methods can produce high-purity **Uranium-230**, the availability and handling of the highly radioactive ^{231}Pa target material present significant challenges.

Experimental Protocols: Synthesis and Separation

The following outlines a general experimental protocol for the production and separation of **Uranium-230** from a proton-irradiated Thorium-232 target.

Target Preparation

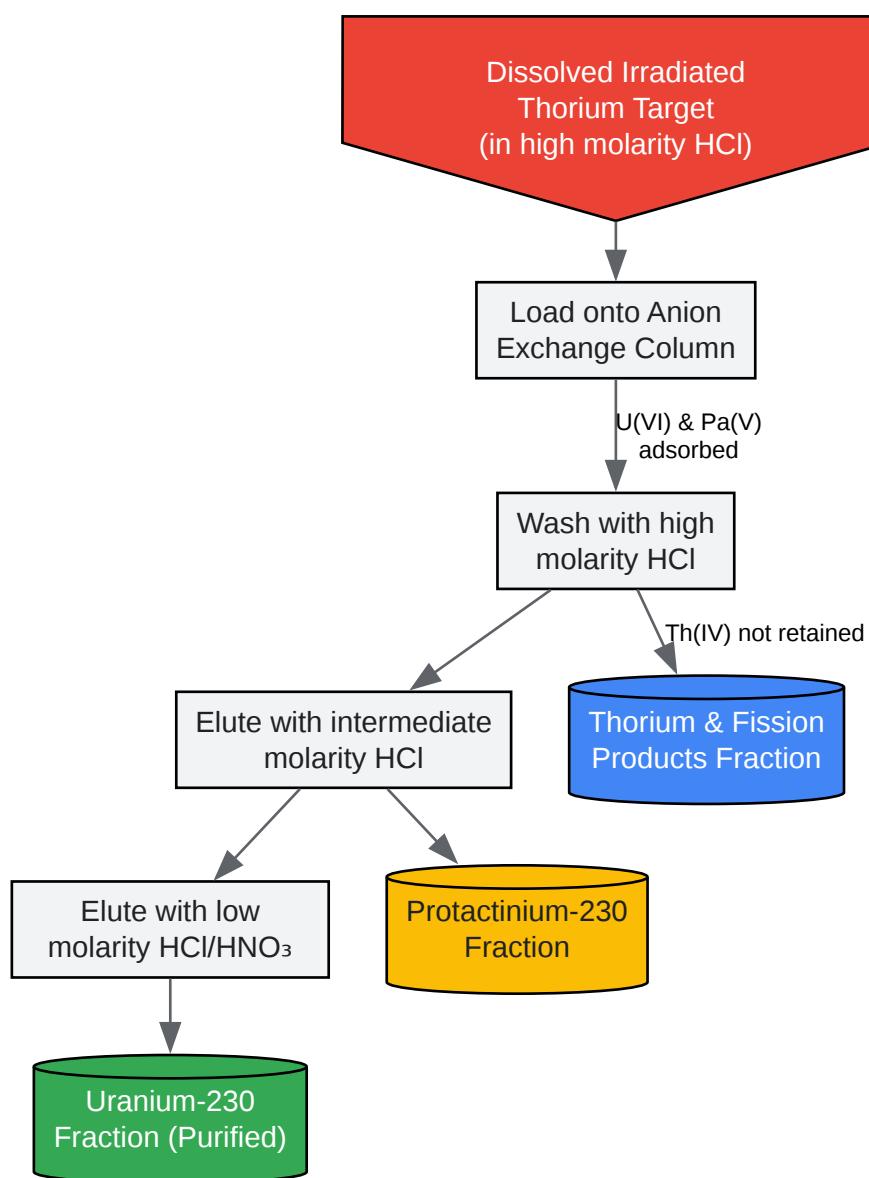
- Material: High-purity Thorium-232 metal foil.
- Encapsulation: The thorium foil is typically encapsulated in a suitable material (e.g., aluminum) to facilitate handling and heat dissipation during irradiation.

Irradiation

- Facility: A cyclotron or other particle accelerator capable of producing a proton beam of the desired energy.
- Proton Energy: Proton energies in the range of 15 to 30 MeV are commonly used to maximize the (p,3n) reaction cross-section for the production of ^{230}Pa .
- Irradiation Time: The duration of irradiation is determined by the desired activity of ^{230}Pa , taking into account its half-life.

Target Dissolution

- After a suitable cooling period to allow for the decay of short-lived radionuclides, the irradiated thorium target is dissolved.
- Reagents: Concentrated hydrochloric acid (HCl) is often used for the dissolution of thorium metal.


Chemical Separation and Purification

Ion-exchange chromatography is the most widely used technique for the separation and purification of **Uranium-230** from the dissolved target material, which contains residual thorium, protactinium, and various fission products.

- Resin: A strong base anion exchange resin (e.g., Bio-Rad AG 1X8 or MP-1) is commonly employed.
- Loading: The dissolved target solution, adjusted to a high concentration of HCl (e.g., 8 M HCl), is loaded onto the column. Under these conditions, uranium and protactinium are adsorbed by the resin, while thorium and many fission products are not.
- Elution:

- The column is first washed with high-concentration HCl to remove any remaining thorium and other impurities.
- Protactinium can then be selectively eluted using a lower concentration of HCl.
- Finally, **Uranium-230** is eluted from the resin using a very low concentration of HCl (e.g., 1 M HCl) or dilute nitric acid (e.g., 0.01 M HNO₃).

Logical Diagram: Ion-Exchange Separation of U, Pa, and Th

[Click to download full resolution via product page](#)

Caption: Ion-exchange chromatography workflow for separating U, Pa, and Th.

Quantitative Data

The yield of **Uranium-230** is dependent on several factors, including the proton beam energy, irradiation time, and the efficiency of the chemical separation process. The following table summarizes key quantitative data related to the production of **Uranium-230**.

Parameter	Value	Reference
^{230}U Half-life	20.23 ± 0.02 days	[1]
^{230}Pa Half-life	17.4 ± 0.5 days	[1] [2] [3] [4] [5]
Optimal Proton Energy for $^{232}\text{Th}(\text{p},3\text{n})^{230}\text{Pa}$	~15-30 MeV	
Recovery Yield of ^{230}U (Ion Exchange)	>95%	

Conclusion

The discovery and development of production methods for **Uranium-230** have paved the way for its potential use as a powerful tool in nuclear medicine, particularly in targeted alpha therapy. The synthesis of this isotope, primarily through the irradiation of Thorium-232, followed by a meticulous chemical separation process, is a well-established though technically demanding procedure. Continued research into optimizing production yields and simplifying purification protocols will be crucial for ensuring a reliable supply of this promising radionuclide for future clinical applications. This guide provides a foundational understanding of the historical context and the practical chemistry and physics involved in the synthesis of **Uranium-230** for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Uranium-230 - isotopic data and properties [chemlin.org]
- 2. Isotopes of protactinium - Wikipedia [en.wikipedia.org]
- 3. Isotopes of protactinium [dl1.en-us.nina.az]
- 4. Protactinium - Wikipedia [en.wikipedia.org]
- 5. Protactinium-230 - isotopic data and properties [chemlin.org]
- 6. Preparation of uranium-230 as a new uranium tracer [inis.iaea.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of Uranium-230]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210259#discovery-and-synthesis-history-of-uranium-230>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com